

Physical and chemical properties of 2,5-difluorophenacyl chloride

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Compound of Interest

Compound Name: 2-Chloro-2',5'-difluoroacetophenone

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An In-depth Technical Guide to 2,5-Difluorophenacyl Chloride

Abstract

2,5-Difluorophenacyl chloride (2-chloro-1-(2,5-difluorophenyl)ethan-1-one) is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. As an α -haloketone, it possesses two electrophilic centers, imparting a versatile reactivity profile that makes it a valuable synthetic intermediate. The presence of a difluorinated phenyl ring further enhances its utility, often conferring advantageous properties such as increased metabolic stability and lipophilicity to target molecules. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 2,5-difluorophenacyl chloride, grounded in established chemical principles and supported by practical, field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

2,5-Difluorophenacyl chloride is a halogenated acetophenone derivative. Its unique structure, featuring a reactive α -chloro ketone and an electronically modified aromatic ring, is central to its utility in organic synthesis.^{[1][2]}

Table 1: Chemical Identifiers and Properties of 2,5-Difluorophenacyl Chloride

Property	Value	Source(s)
IUPAC Name	2-chloro-1-(2,5-difluorophenyl)ethan-1-one	[3]
Synonyms	2-Chloro-2',5'-difluoroacetophenone	[3][4]
CAS Number	60468-36-2	[5]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[5]
Molecular Weight	190.57 g/mol	[5]
Appearance	White solid	[3]
Melting Point	49-50 °C	[3]
Boiling Point	240.5 ± 25.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	99.3 ± 23.2 °C	[3]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone).	General Knowledge
Hazard Class	Irritant	[6]

The Dual Nature of Reactivity: An Application Scientist's Perspective

The synthetic value of 2,5-difluorophenacyl chloride stems from its identity as an α -haloketone. This class of compounds is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α -carbon bearing the halogen.[1][7] This dual reactivity is not a complication but rather a gateway to diverse and controllable synthetic transformations.

- Enhanced Electrophilicity at the α -Carbon: The primary driver of this compound's reactivity is the powerful inductive effect of the adjacent carbonyl group. This effect polarizes the C-Cl

bond, making the α -carbon highly susceptible to nucleophilic attack.^[8] Consequently, it serves as a potent alkylating agent for a wide range of nucleophiles (amines, thiols, carbanions, etc.), typically via an S_N2 mechanism.^{[1][9]} This is the most common and predictable reaction pathway.

- **Electrophilicity of the Carbonyl Carbon:** As with any ketone, the carbonyl carbon is an electrophilic site. While direct nucleophilic attack at the carbonyl can occur, it is generally less favorable than substitution at the α -carbon, especially with softer nucleophiles.^[1] However, this site becomes relevant in reactions with strong, hard nucleophiles or under conditions favoring carbonyl chemistry, such as reductions or additions.
- **Acidity of α' -Hydrogens:** α -haloketones that possess hydrogens on the other side of the carbonyl are susceptible to enolate formation. While 2,5-difluorophenacyl chloride lacks α' -hydrogens, this principle is crucial when considering its reactions with strong bases, which could potentially lead to elimination or rearrangement pathways like the Favorskii rearrangement if the substrate structure allows.^{[1][10]}

The presence of the 2,5-difluorophenyl group primarily exerts electronic effects, withdrawing electron density from the carbonyl system and further enhancing the electrophilicity of both reactive centers.

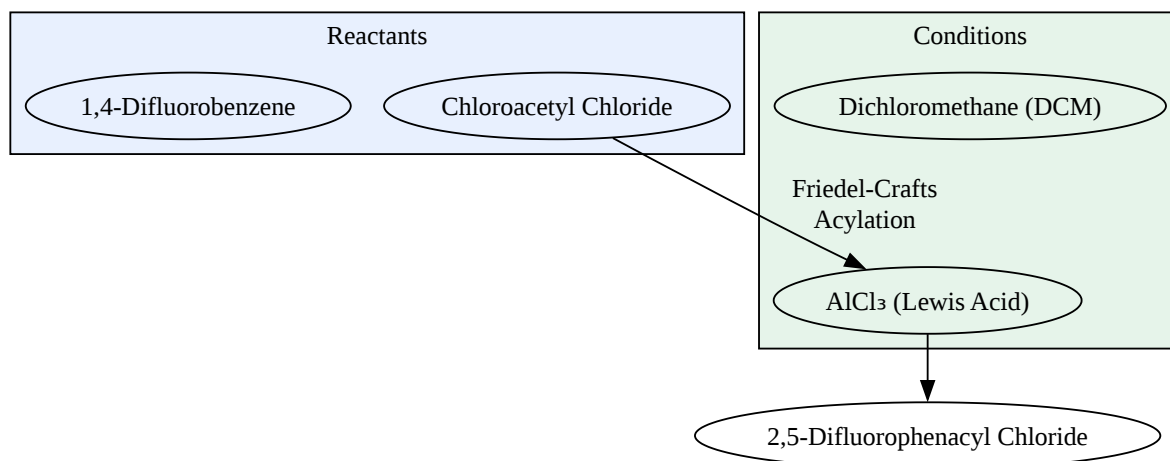
Synthesis and Experimental Protocols

The most common and industrially scalable method for preparing aromatic α -haloketones is through a Friedel-Crafts acylation, followed by α -halogenation, or by direct Friedel-Crafts reaction with a haloacetyl chloride.^{[4][7]}

Representative Synthesis: Friedel-Crafts Acylation

A robust method for the synthesis of 2,5-difluorophenacyl chloride involves the direct Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride ($AlCl_3$).^{[4][11]}

Reaction: 1,4-Difluorobenzene + Chloroacetyl Chloride $\xrightarrow{(AlCl_3)}$ 2,5-Difluorophenacyl Chloride



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Step-by-Step Laboratory Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of an inert solvent like dichloromethane (DCM) is critical to prevent reaction with the Lewis acid catalyst. The reaction is typically run at low temperature initially to control the exothermic acylation, then warmed to ensure completion.

- Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the slurry to 0 °C in an ice bath.
- Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled slurry via the dropping funnel, ensuring the temperature does not exceed 5 °C.
- Addition of Substrate: After the initial addition is complete, add 1,4-difluorobenzene (1.1 eq.) dropwise, maintaining the low temperature.

- **Reaction:** Once all reagents are added, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This quenches the reaction and dissolves the aluminum salts.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.^[3]

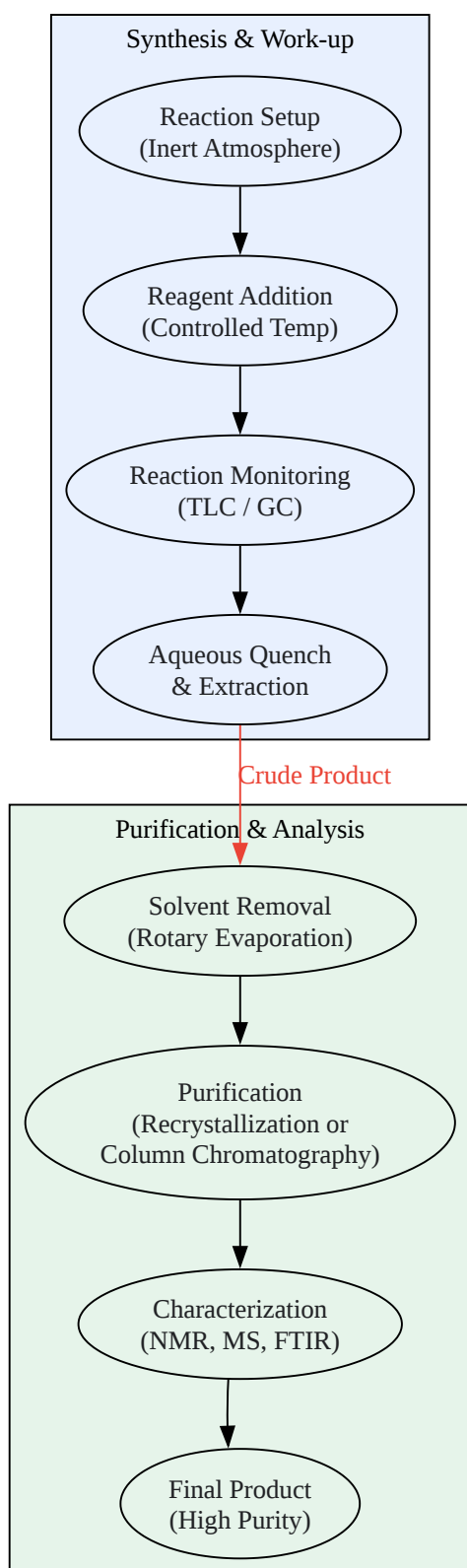
Applications in Drug Discovery and Development

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.^{[12][13]} 2,5-Difluorophenacyl chloride serves as a key building block that introduces a difluorophenyl motif, which can confer several desirable properties to a drug candidate.^{[14][15]}

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life and bioavailability of a drug.^[14]
- **Modulation of Physicochemical Properties:** Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.^{[12][14]} This is a critical parameter for oral bioavailability and distribution into tissues, including the central nervous system.
- **Binding Affinity and Conformation:** Fluorine's high electronegativity can alter the electronic environment of the molecule, influencing pKa and the ability to form key hydrogen bonds or

other interactions with a biological target.^[13] This can lead to improved potency and selectivity.

- **Versatile Intermediate for Heterocycle Synthesis:** α -Haloketones are renowned precursors for a vast array of heterocycles, which form the core of many pharmaceuticals.^{[1][7]} For instance, reaction with thioamides or thioureas can yield thiazoles, which are present in numerous bioactive compounds.^[10]



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Safety and Handling

2,5-Difluorophenacyl chloride is classified as an irritant and should be handled with appropriate engineering controls and personal protective equipment (PPE).[6]

- Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety goggles/face shield.[3] Avoid formation of dust and aerosols.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
- Hazards: May cause irritation to the skin, eyes, and respiratory system. As with many α -haloketones, it can be a lachrymator (tear-producing agent).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5]

Analytical Characterization

The identity and purity of 2,5-difluorophenacyl chloride are typically confirmed using standard analytical techniques. A Certificate of Analysis (COA) or an analysis method (MOA) can often be obtained from the supplier.[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to confirm the chemical structure and assess purity. Specific couplings between fluorine and adjacent protons or carbons are characteristic.[16]
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbonyl group ($\text{C}=\text{O}$) and C-F bonds.
- Chromatography (GC/HPLC): Used to determine purity by separating the main component from any starting materials or byproducts.

Conclusion

2,5-Difluorophenacyl chloride is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity as an α -haloketone provides reliable pathways for constructing complex molecular architectures, particularly heterocycles.^{[1][7]} Furthermore, the embedded 2,5-difluorophenyl moiety serves as a valuable pharmacophore, enabling chemists to fine-tune the metabolic and physicochemical properties of next-generation therapeutics.^{[12][14]} A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage this powerful building block in their synthetic programs.

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